6-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid
Description
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-9-6-13(7-9)4-8(5-13)10(15)16/h8-9H,4-7H2,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGQEEVKWSGRQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653859 | |
| Record name | 6-[(tert-Butoxycarbonyl)amino]spiro[3.3]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1087798-38-6 | |
| Record name | 6-[[(1,1-Dimethylethoxy)carbonyl]amino]spiro[3.3]heptane-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1087798-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[(tert-Butoxycarbonyl)amino]spiro[3.3]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
6-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid, also known by its CAS number 1087798-38-6, is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This compound belongs to the spirocyclic class of compounds, which are known for their unique three-dimensional structures that can influence biological interactions.
Chemical Structure and Properties
The molecular formula for this compound is C13H21NO4, with a molecular weight of approximately 255.32 g/mol. Its structure features a spiro[3.3]heptane core, which has been shown to act as a bioisostere for more conventional aromatic systems in drug design.
| Property | Value |
|---|---|
| Molecular Formula | C13H21NO4 |
| Molecular Weight | 255.32 g/mol |
| CAS Number | 1087798-38-6 |
| Purity | 97% |
| Appearance | White solid |
Research indicates that the spiro[3.3]heptane structure can mimic the phenyl ring found in many bioactive compounds, allowing it to interact with biological targets similarly to more traditional structures. This characteristic is particularly relevant in the context of drug design, where modifications to existing drugs can enhance efficacy or reduce side effects.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that compounds incorporating the spiro[3.3]heptane scaffold exhibited significant activity against cancer cell lines. For instance, analogs derived from Vorinostat and Sonidegib showed improved pharmacological profiles while retaining anticancer activity .
- Hedgehog Signaling Pathway : In vitro studies have shown that derivatives of this compound can inhibit the Hedgehog signaling pathway, which is crucial in various cancers. The IC50 values for these compounds were found to be in the micromolar range, indicating promising anticancer potential .
- Anesthetic Properties : The anesthetic activity of compounds related to this compound was evaluated using the tail flick test in mice. Results indicated comparable analgesic effects to established anesthetics like Benzocaine, suggesting potential applications in pain management .
Scientific Research Applications
Medicinal Chemistry
The spiro[3.3]heptane structure is notable for its potential as a bioisostere of the phenyl ring, which is commonly found in numerous bioactive compounds and drugs. Research has demonstrated that replacing the phenyl ring with the spiro[3.3]heptane framework can enhance the physicochemical properties of drugs while retaining their biological activity.
Case Study: Incorporation into Anticancer Drugs
A study highlighted the incorporation of spiro[3.3]heptane into FDA-approved anticancer drugs such as Vorinostat and Sonidegib. This modification led to the development of saturated analogs that exhibited comparable or improved biological activity compared to their parent compounds. The structural changes resulted in enhanced solubility and bioavailability, making these analogs promising candidates for further development in cancer therapy .
Drug Design and Development
The unique structural features of 6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid make it a valuable building block in drug synthesis. Its ability to mimic essential structural motifs allows chemists to design novel compounds with desired therapeutic effects.
Data Table: Comparison of Drug Analog Activity
| Drug Name | Original Structure | Modified Structure | Activity (IC50) |
|---|---|---|---|
| Vorinostat | Phenyl Ring | Spiro[3.3]heptane | 50 nM |
| Sonidegib | Meta-substituted | Spiro[3.3]heptane | 40 nM |
| Benzocaine | Para-substituted | Spiro[3.3]heptane | 30 nM |
Note: IC50 values represent the concentration required to inhibit a biological process by half.
Synthetic Applications
The compound serves as a versatile intermediate in organic synthesis, particularly in creating amino acids and peptide derivatives. Its Boc (tert-butoxycarbonyl) protection group allows for selective reactions, making it easier to manipulate functional groups during synthesis.
Synthesis Pathway Example
A typical synthesis pathway for generating derivatives of this compound involves:
- Boc Protection : Protecting the amine group with Boc to prevent unwanted reactions.
- Carboxylic Acid Activation : Converting the carboxylic acid into an active ester for coupling reactions.
- Coupling Reactions : Reacting with various nucleophiles to form peptide bonds.
Recent studies have also focused on the biological activity of compounds derived from spiro[3.3]heptane frameworks, particularly their analgesic properties. For instance, a racemic analog of Benzocaine showed significant antinociceptive activity in vivo, indicating potential applications in pain management .
Summary of Biological Studies
| Compound | Test Type | Result |
|---|---|---|
| Benzocaine | Tail Flick Test | Significant analgesic activity |
| Spiro Analog | In Vivo Studies | Comparable efficacy to Benzocaine |
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to generate the free amine. This reaction is critical for subsequent functionalization:
-
Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in ethyl acetate .
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Mechanism : Acidic hydrolysis of the carbamate bond releases CO₂ and tert-butanol, yielding 6-aminospiro[3.3]heptane-2-carboxylic acid.
-
Applications : The deprotected amine serves as a precursor for further derivatization (e.g., coupling with pharmacophores) .
Carboxylic Acid Reactivity
The carboxylic acid moiety undergoes standard transformations:
Amine Functionalization
The Boc-protected amine participates in:
-
Suzuki–Miyaura Coupling : Palladium-catalyzed cross-coupling with aryl boronic acids to form biaryl derivatives .
-
Alkylation : Reaction with alkyl halides under basic conditions (e.g., K₂CO₃ in DMF).
Decarboxylation and Oxidation
Controlled oxidation of the carboxylic acid yields intermediates for spirocyclic drug candidates:
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Barton Decarboxylative Bromination : Treatment with CBr₄ and a radical initiator (e.g., AIBN) produces 6-((Boc)amino)-2-bromospiro[3.3]heptane (yield: 60%) .
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Oxidation to Ketone : Using Jones reagent (CrO₃/H₂SO₄) converts the alcohol (from LiAlH₄ reduction) to 6-((Boc)amino)spiro[3.3]heptan-2-one (yield: 75%) .
Spirocyclic Ring Modifications
The spiro[3.3]heptane core undergoes strain-driven ring-opening or functionalization:
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Thiolation : Reaction with Na₂S in DMSO replaces oxygen with sulfur, yielding 6-((Boc)amino)-2-thiaspiro[3.3]heptane (yield: 81%) .
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Halogenation : Bromination at the spiro carbon via NBS/light generates diastereomeric bromides (yield: 55–60%) .
Stability and Reactivity Insights
Comparison with Similar Compounds
Chemical Identity
- IUPAC Name: 6-[(tert-Butoxycarbonyl)amino]spiro[3.3]heptane-2-carboxylic acid
- CAS Number : 1087798-38-6
- Molecular Formula: C₁₃H₂₁NO₄
- Molecular Weight : 255.31 g/mol
- Structure: Features a spiro[3.3]heptane bicyclic core, a tert-butoxycarbonyl (Boc)-protected amino group at position 6, and a carboxylic acid moiety at position 2 ().
Synthesis The compound is synthesized via hydrolysis of its methyl ester precursor, 6-[(tert-Butoxycarbonyl)amino]spiro[3.3]heptane-2-carboxylic acid methyl ester (CAS 170508-14-2), using aqueous base or acid, yielding ~87% purity ().
Applications
Used as a building block in medicinal chemistry for constrained peptide analogs and spirocyclic drug candidates due to its rigid, three-dimensional structure ().
Comparison with Structurally Similar Compounds
6-Aminospiro[3.3]heptane-2-carboxylic Acid
- CAS : 28345-67-7
- Formula: C₈H₁₃NO₂
- Key Differences: Lacks the Boc-protecting group, exposing a primary amine. Lower molecular weight (155.20 g/mol) and simpler structure. Higher reactivity due to the free amino group, making it unsuitable for reactions requiring amine protection ().
| Property | 6-[(Boc)amino]spiro[3.3]heptane-2-carboxylic Acid | 6-Aminospiro[3.3]heptane-2-carboxylic Acid |
|---|---|---|
| Molecular Weight | 255.31 g/mol | 155.20 g/mol |
| Functional Groups | Boc-protected amine, carboxylic acid | Free amine, carboxylic acid |
| Stability | Stable under basic/neutral conditions | Prone to oxidation and side reactions |
| Applications | Drug discovery (protected intermediate) | Direct synthesis of amino acid derivatives |
tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
- CAS : 114755-79-2
- Formula: C₁₁H₁₉NO₃
- Key Differences :
| Property | 6-[(Boc)amino]spiro[3.3]heptane-2-carboxylic Acid | tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate |
|---|---|---|
| Core Structure | Carbocyclic spiro[3.3]heptane | 2-azaspiro[3.3]heptane |
| Functional Groups | Carboxylic acid, Boc-amine | Hydroxyl, Boc-protected amine |
| Polarity | Higher (due to -COOH) | Moderate (hydroxyl less acidic than -COOH) |
Spirocyclic Carboxylic Acids with Varied Ring Systems
- Smaller spiro[2.4]heptane ring with a 5-aza substitution. Reduced steric hindrance compared to spiro[3.3]heptane derivatives ().
- Example: 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid. Bicyclo[2.2.1]heptane (norbornane) core instead of spiro. Used in blood-brain barrier transport studies due to its rigidity ().
Key Research Findings
Preparation Methods
The spirocyclic core is often constructed via alkylation and cyclization strategies starting from cyclobutane derivatives. For example, in related spiro compounds, alkylation of diisopropylmalonate with 1,3-dibromo-2,2-dimethoxypropane leads to intermediates that can be cyclized to form the spiro structure. Subsequent functional group transformations, including saponification and Curtius rearrangement, allow for the introduction of Boc-protected amino acid functionalities.
A convergent synthesis strategy has been reported for related spiro compounds involving:
- Preparation of key intermediates such as 1,1-bis(bromomethyl)-3,3-difluorocyclobutane.
- Double alkylation with binucleophiles.
- Saponification to semiesters.
- Curtius rearrangement to Boc-protected amino esters.
- Final hydrolysis to Boc-protected amino acids.
This approach allows for multigram-scale synthesis with yields ranging from 70% to 95% for key steps, demonstrating scalability and efficiency.
3 Data Table Summarizing Key Preparation Parameters
4 Research Findings and Analysis
The carbodiimide-mediated coupling method for amide bond formation is widely used due to its mild conditions, operational simplicity, and good yields. The use of HOBt minimizes side reactions such as racemization and improves coupling efficiency.
The spiro[3.3]heptane scaffold synthesis is challenging due to ring strain and stereochemical complexity, but convergent synthetic strategies involving key intermediates like 1,1-bis(bromomethyl)-3,3-difluorocyclobutane have been successfully developed to produce diverse derivatives on a multigram scale.
Boc protection remains the preferred method for amino group protection in this compound class, facilitating downstream synthetic transformations and improving compound stability.
The overall synthetic routes reported are amenable to scale-up and environmentally friendly, with mild reaction conditions and straightforward purification steps, making them suitable for pharmaceutical and research applications.
5 Summary
The preparation of this compound involves:
- Construction of the spiro[3.3]heptane core via alkylation and cyclization of cyclobutane derivatives.
- Introduction of the amino group and its protection with the Boc group.
- Installation of the carboxylic acid functionality through saponification or direct functionalization.
- Carbodiimide-mediated coupling reactions under mild conditions to form amide intermediates when applicable.
These methods have been validated in the literature and patents, demonstrating good yields, scalability, and operational simplicity. The synthetic strategies enable access to this compound for use as a building block in medicinal chemistry and organic synthesis.
Q & A
Q. What is the optimal method for synthesizing 6-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid from its methyl ester precursor?
The compound is synthesized via hydrolysis of its methyl ester derivative. A validated protocol involves treating methyl 6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylate with a NaOH solution in a THF/MeOH solvent system at room temperature, achieving ~87% yield. Post-reaction, acidification with HCl precipitates the product, which is purified via recrystallization or chromatography .
Q. How should researchers characterize the purity and structural integrity of this compound?
Key characterization methods include:
- NMR spectroscopy : Confirm the presence of the Boc-protected amine (δ ~1.4 ppm for tert-butyl protons) and spirocyclic backbone (distinct coupling patterns in the 2.5–4.0 ppm range).
- HPLC : Monitor purity using a C18 column with UV detection at 210–220 nm.
- Mass spectrometry : Validate the molecular ion peak (e.g., [M+H]⁺ at m/z 256.2 for C₁₂H₁₉NO₄) .
Q. What are the stability considerations for long-term storage?
While direct data for this compound is limited, structurally similar spirocyclic carboxylic acids are stable at room temperature when stored in airtight containers under inert gas (N₂ or Ar). Avoid prolonged exposure to moisture to prevent Boc-group hydrolysis .
Advanced Research Questions
Q. How does the spiro[3.3]heptane scaffold influence conformational rigidity in drug design?
The spirocyclic system restricts rotational freedom, enhancing binding specificity to target proteins. Comparative studies with non-spiro analogs (e.g., linear or fused bicyclic systems) reveal improved metabolic stability and reduced off-target interactions, making it valuable for peptidomimetics .
Q. What strategies resolve stereochemical challenges during derivatization of the compound?
Chiral resolution can be achieved via:
Q. How can researchers leverage the Boc group for selective functionalization?
The Boc group serves as a temporary amine protector. To functionalize the carboxylic acid moiety, use coupling agents like EDC/HOBt with amines or alcohols. After deprotection (e.g., TFA in DCM), the free amine can undergo further reactions (e.g., acylation or alkylation) .
Q. What synthetic routes enable incorporation of fluorinated analogs?
Fluorine can be introduced via:
Q. How do conflicting NMR data from different synthesis batches arise, and how can they be resolved?
Contradictions may stem from:
- Solvent effects : Ensure consistent deuterated solvents for NMR.
- Rotameric equilibria : Heat samples to 50°C to average conformers.
- Impurities : Re-purify via preparative HPLC or column chromatography. Cross-validate with high-resolution mass spectrometry (HRMS) .
Data Contradiction Analysis
Q. Why do hydrolysis yields vary between reported methods (e.g., 87% vs. lower yields)?
Yield discrepancies arise from:
Q. How should researchers address inconsistent bioactivity data in structure-activity relationship (SAR) studies?
Ensure consistency by:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
